molecular formula C11H15ClN2O4 B8246148 Ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride

Ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride

Cat. No.: B8246148
M. Wt: 274.70 g/mol
InChI Key: HHZUMTWHYNIFOC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H14N2O4·HCl It is a derivative of phenylalanine, an amino acid, and contains both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride typically involves the reaction of ethyl 2-amino-3-(4-nitrophenyl)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving crystallization steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents or other electrophiles.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-nitrophenyl)propanoate
  • Ethyl 2-(4-amino-3-nitrophenyl)propanoate

Uniqueness

Ethyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its combination of amino and nitro groups makes it versatile for various chemical reactions and applications .

Properties

IUPAC Name

ethyl 2-amino-3-(4-nitrophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZUMTWHYNIFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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